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Compound of Interest

Compound Name: 1-Bromo-3,5-diiodobenzene

Cat. No.: B120974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Bromo-3,5-diiodobenzene is a versatile trihalogenated aromatic compound that serves as a

crucial building block in the synthesis of complex organic molecules, particularly in the

pharmaceutical industry. Its unique substitution pattern, featuring halogens of differential

reactivity, allows for selective and sequential functionalization through various cross-coupling

reactions. This attribute makes it an invaluable synthon for the construction of polysubstituted

aromatic cores frequently found in bioactive compounds and active pharmaceutical ingredients

(APIs). The iodine atoms, being more reactive, can be selectively targeted in cross-coupling

reactions such as Suzuki-Miyaura and Sonogashira couplings, leaving the less reactive

bromine atom available for subsequent transformations. This stepwise approach provides a

high degree of control in the assembly of intricate molecular architectures.

Physicochemical Properties and Spectroscopic
Data
A comprehensive understanding of the physicochemical properties and spectroscopic data of

1-Bromo-3,5-diiodobenzene is essential for its effective use in synthesis and for the

characterization of its reaction products.
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Property Value Reference

Molecular Formula C₆H₃BrI₂ --INVALID-LINK--

Molecular Weight 408.80 g/mol --INVALID-LINK--

CAS Number 149428-64-8 --INVALID-LINK--

Appearance Solid --INVALID-LINK--

Melting Point 98-102 °C --INVALID-LINK--

Boiling Point 323.7 °C at 760 mmHg --INVALID-LINK--

Solubility

Soluble in organic solvents

such as THF, DMF, and

toluene.

General chemical knowledge

Spectroscopic Data: While a dedicated spectrum for 1-Bromo-3,5-diiodobenzene is not

readily available in public databases, the expected spectral characteristics can be inferred from

its analogs.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region.

A triplet for the proton at the C4 position and a doublet for the two equivalent protons at the

C2 and C6 positions.

¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four

unique carbon atoms in the molecule.

IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for C-H stretching of

the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching of the aromatic ring (around

1600-1450 cm⁻¹), and C-Br and C-I stretching in the fingerprint region.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the

molecular weight of the compound, with a characteristic isotopic pattern due to the presence

of bromine.
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Application in the Synthesis of Kinase Inhibitors: A
Case Study
The 1,3,5-trisubstituted benzene motif is a common feature in many kinase inhibitors. While a

direct synthesis of a marketed drug from 1-Bromo-3,5-diiodobenzene is not prominently

documented, its utility can be demonstrated through the synthesis of key intermediates for

potent kinase inhibitors, such as those targeting the RAF/MEK/ERK pathway, which is often

dysregulated in various cancers.

The following protocols outline a synthetic strategy for creating a complex, unsymmetrically

1,3,5-trisubstituted benzene scaffold, a core structure in many kinase inhibitors, utilizing

sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions on 1-Bromo-3,5-
diiodobenzene.

Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the C-I Position

This protocol describes the selective coupling of a terminal alkyne to one of the iodine positions

of 1-Bromo-3,5-diiodobenzene.

1-Bromo-3,5-diiodobenzene
Terminal Alkyne

Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂)
CuI (co-catalyst)
Base (e.g., Et₃N)

Solvent (e.g., THF)

Reaction Setup
(Inert Atmosphere)

1
Stir at Room Temperature

2
Monitor by TLC/LC-MS

3 Aqueous Work-up
& Extraction

4
Column Chromatography

5
1-Bromo-3-iodo-5-(alkynyl)benzene
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Caption: Workflow for Sonogashira Coupling

Materials:
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Reagent Molar Equiv.

1-Bromo-3,5-diiodobenzene 1.0

Terminal Alkyne 1.1

Pd(PPh₃)₂Cl₂ 0.02

Copper(I) Iodide (CuI) 0.04

Triethylamine (Et₃N) 3.0

Tetrahydrofuran (THF) -

Procedure:

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 1-Bromo-3,5-
diiodobenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

Add anhydrous THF, followed by the terminal alkyne (1.1 equiv) and triethylamine (3.0

equiv).

Stir the reaction mixture at room temperature and monitor its progress by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 1-

bromo-3-iodo-5-(alkynyl)benzene.

Expected Yield: 70-85%

Protocol 2: Subsequent Suzuki-Miyaura Coupling at the Second C-I Position
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This protocol details the coupling of an arylboronic acid to the remaining iodine position of the

product from Protocol 1.

1-Bromo-3-iodo-5-(alkynyl)benzene
Arylboronic Acid

Pd Catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃)

Solvent (e.g., Toluene/EtOH/H₂O)

Reaction Setup
(Inert Atmosphere)

1
Heat to Reflux

2
Monitor by TLC/LC-MS

3 Aqueous Work-up
& Extraction

4
Column Chromatography

5
1-Bromo-3-aryl-5-(alkynyl)benzene

6
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Caption: Workflow for Suzuki-Miyaura Coupling

Materials:

Reagent Molar Equiv.

1-Bromo-3-iodo-5-(alkynyl)benzene 1.0

Arylboronic Acid 1.2

Pd(PPh₃)₄ 0.05

Potassium Carbonate (K₂CO₃) 2.0

Toluene/Ethanol/Water (4:1:1) -

Procedure:

In a round-bottom flask, combine 1-bromo-3-iodo-5-(alkynyl)benzene (1.0 equiv), the

arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and potassium carbonate (2.0 equiv).

Add the solvent mixture of toluene, ethanol, and water (4:1:1).

Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor by TLC or LC-MS.

After the reaction is complete, cool the mixture to room temperature and add water.

Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate.

Purify the crude product by column chromatography to yield the 1-bromo-3-aryl-5-

(alkynyl)benzene intermediate.

Expected Yield: 75-90%

Protocol 3: Final Suzuki-Miyaura Coupling at the C-Br Position

The final step involves the functionalization of the remaining bromine position to complete the

1,3,5-trisubstituted benzene core.

Materials:

Reagent Molar Equiv.

1-Bromo-3-aryl-5-(alkynyl)benzene 1.0

Second Arylboronic Acid 1.2

Pd(dppf)Cl₂ 0.05

Cesium Carbonate (Cs₂CO₃) 2.0

1,4-Dioxane/Water (4:1) -

Procedure:

Combine 1-bromo-3-aryl-5-(alkynyl)benzene (1.0 equiv), the second arylboronic acid (1.2

equiv), Pd(dppf)Cl₂ (0.05 equiv), and cesium carbonate (2.0 equiv) in a microwave vial.

Add the 1,4-dioxane/water solvent mixture.

Heat the reaction in a microwave reactor to 120-150 °C for 30-60 minutes.

Monitor the reaction by LC-MS.

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry, concentrate, and purify the final product by column chromatography.

Expected Yield: 60-80%

Signaling Pathway in Cancer
The RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation,

differentiation, and survival. Mutations in genes encoding proteins in this pathway, such as

BRAF, are common in many cancers, leading to constitutive activation and uncontrolled cell

growth. The 1,3,5-trisubstituted benzene scaffold synthesized using 1-Bromo-3,5-
diiodobenzene can serve as a core for inhibitors that target components of this pathway, such

as BRAF or MEK.
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Caption: Simplified RAF/MEK/ERK Signaling Pathway and Inhibition

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b120974?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
1-Bromo-3,5-diiodobenzene is a highly valuable and versatile building block for the synthesis

of complex pharmaceutical compounds. Its differential halogen reactivity enables a controlled,

stepwise approach to the construction of unsymmetrical 1,3,5-trisubstituted benzene cores,

which are prevalent in many kinase inhibitors. The provided protocols for sequential

Sonogashira and Suzuki-Miyaura cross-coupling reactions serve as a robust starting point for

the synthesis of such scaffolds. Further optimization of reaction conditions may be necessary

depending on the specific substrates used. The ability to selectively functionalize this

trihalogenated benzene makes it a powerful tool in the arsenal of medicinal chemists and drug

development professionals.

To cite this document: BenchChem. [Application of 1-Bromo-3,5-diiodobenzene in
Pharmaceutical Synthesis: A Detailed Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b120974#1-bromo-3-5-diiodobenzene-in-the-
synthesis-of-pharmaceuticals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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